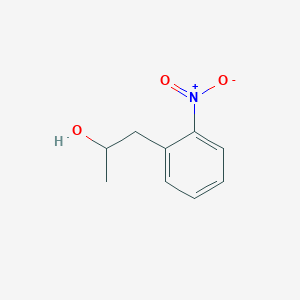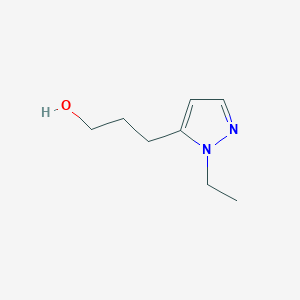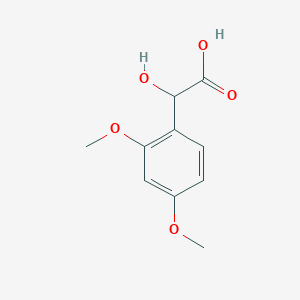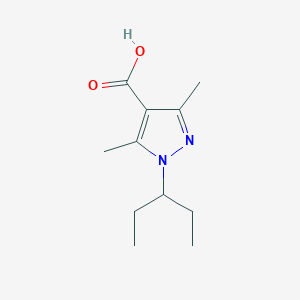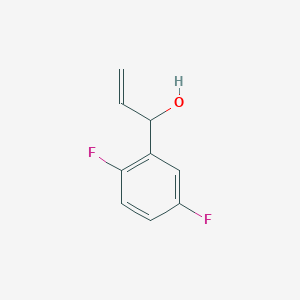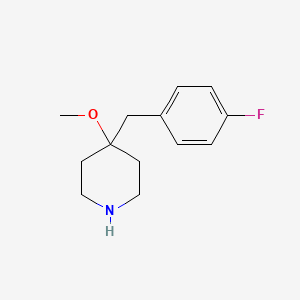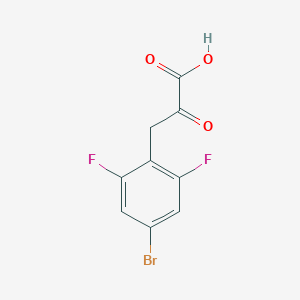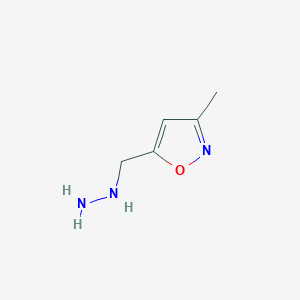
methyl5-bromo-2-iodo-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of bromine and iodine atoms at the 5 and 2 positions, respectively, on the indole ring, and a carboxylate ester group at the 3 position. These substitutions make it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate can be synthesized through various methods. One common approach involves the bromination and iodination of indole derivatives. For instance, starting with 5-bromo-1H-indole, the compound can be further iodinated at the 2 position using iodine and a suitable oxidizing agent . The carboxylate ester group can be introduced through esterification reactions involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of methyl 5-bromo-2-iodo-1H-indole-3-carboxylate typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 5-bromo-2-iodo-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, leading to biological effects. The carboxylate ester group can also influence its solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-bromo-1H-indole-3-carboxylate
- Methyl 6-methoxy-1H-indole-3-carboxylate
- Methyl 5-methoxy-1H-indole-3-carboxylate
Uniqueness
Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate is unique due to the presence of both bromine and iodine atoms on the indole ring, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This dual halogenation can provide distinct advantages in synthetic applications and enhance its potential as a bioactive molecule.
Eigenschaften
Molekularformel |
C10H7BrINO2 |
|---|---|
Molekulargewicht |
379.98 g/mol |
IUPAC-Name |
methyl 5-bromo-2-iodo-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H7BrINO2/c1-15-10(14)8-6-4-5(11)2-3-7(6)13-9(8)12/h2-4,13H,1H3 |
InChI-Schlüssel |
JNYFLZXZMLHBTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(NC2=C1C=C(C=C2)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


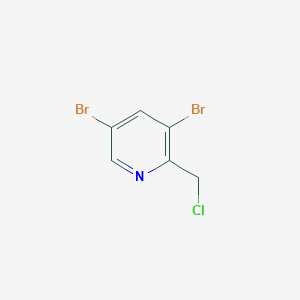
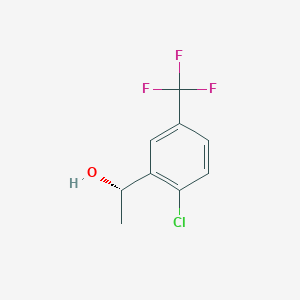
![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)
